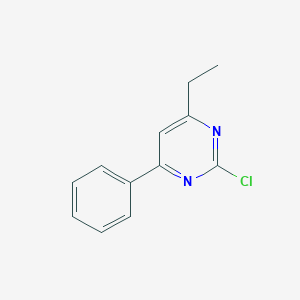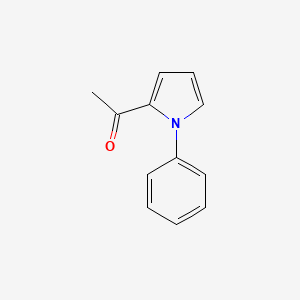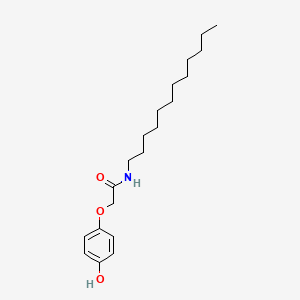
3-Chloro-1,2,3,3-tetrafluoroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,2,3,3-tetrafluoroprop-1-ene is a fluorinated organic compound with the molecular formula C3H2ClF4. It is a member of the hydrofluoroolefin (HFO) family, which are known for their low global warming potential (GWP) and negligible ozone depletion potential (ODP). This compound is primarily used as a refrigerant and in various industrial applications due to its favorable thermodynamic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene typically involves the fluorination of chlorinated propene derivatives. One common method includes the following steps :
Starting Material: The process begins with a chlorinated propene, such as 1-chloro-2,3,3,3-tetrafluoropropane.
Fluorination: The starting material is subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or antimony pentafluoride (SbF5).
Dehydrochlorination: The fluorinated intermediate undergoes dehydrochlorination to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of catalysts to enhance the reaction efficiency and yield . The reaction conditions typically include elevated temperatures and pressures to facilitate the fluorination and dehydrochlorination steps.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,2,3,3-tetrafluoroprop-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used for substitution reactions.
Addition: Halogens (e.g., Br2) or hydrogen gas (H2) in the presence of a catalyst can be used for addition reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used for these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 3-hydroxy-1,2,3,3-tetrafluoroprop-1-ene, while addition of hydrogen can produce 3-chloro-1,2,3,3-tetrafluoropropane .
Scientific Research Applications
3-Chloro-1,2,3,3-tetrafluoroprop-1-ene has several scientific research applications, including:
Refrigerants: It is used as an environmentally friendly refrigerant in air conditioning and refrigeration systems due to its low GWP and ODP.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex fluorinated organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Environmental Studies: Research on its environmental impact and degradation pathways helps in understanding its behavior in the atmosphere.
Mechanism of Action
The mechanism of action of 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene involves its interaction with molecular targets through its functional groups. The double bond in the compound allows it to participate in addition reactions, while the chlorine and fluorine atoms can engage in substitution reactions. These interactions can lead to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoroprop-1-ene (R-1234yf): A widely used refrigerant with similar properties but without the chlorine atom.
trans-1,3,3,3-Tetrafluoropropene (R-1234ze(E)): Another HFO refrigerant with a different molecular structure and slightly different thermodynamic properties.
1,1,1,2-Tetrafluoroethane (R-134a): A hydrofluorocarbon (HFC) refrigerant with higher GWP compared to HFOs.
Uniqueness
3-Chloro-1,2,3,3-tetrafluoroprop-1-ene is unique due to the presence of both chlorine and fluorine atoms, which impart specific chemical reactivity and physical properties. Its low GWP and negligible ODP make it an attractive alternative to traditional refrigerants with higher environmental impact .
Properties
IUPAC Name |
3-chloro-1,2,3,3-tetrafluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF4/c4-3(7,8)2(6)1-5/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUOSAJNWCBVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90706600 |
Source


|
| Record name | 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84195-40-4 |
Source


|
| Record name | 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
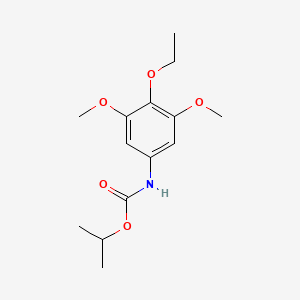
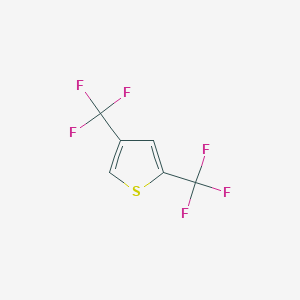
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
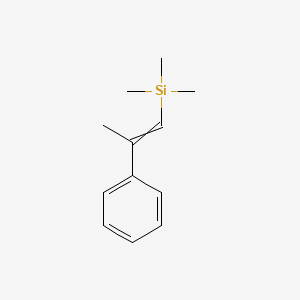
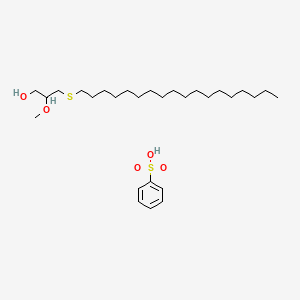
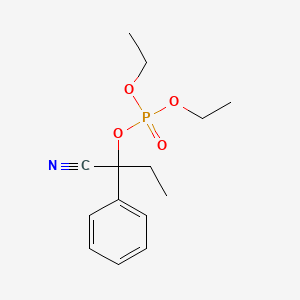
![[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B14404738.png)
